1-Bromo-3-(2,2-difluoroethoxy)naphthalene
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Overview
Description
1-Bromo-3-(2,2-difluoroethoxy)naphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and a difluoroethoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the photobromination of naphthalene using molecular bromine, which results in the formation of bromonaphthalene derivatives . The difluoroethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(2,2-difluoroethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide, to form nitrile derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophiles: Cyanide, amines, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Organic solvents such as dichloromethane and tetrahydrofuran.
Major Products:
Nitrile Derivatives: Formed through substitution reactions.
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
1-Bromo-3-(2,2-difluoroethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)naphthalene involves its interaction with molecular targets through its bromine and difluoroethoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with desired properties. The exact molecular pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-Bromonaphthalene: Similar structure but lacks the difluoroethoxy group.
2-Bromo-3-(2,2-difluoroethoxy)naphthalene: Positional isomer with the bromine and difluoroethoxy groups in different positions.
Properties
IUPAC Name |
1-bromo-3-(2,2-difluoroethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF2O/c13-11-6-9(16-7-12(14)15)5-8-3-1-2-4-10(8)11/h1-6,12H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSVBKGEETTXSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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